molecular formula C7H14N2O B1614401 6-Methylpiperidine-3-carboxamide CAS No. 89940-83-0

6-Methylpiperidine-3-carboxamide

Cat. No.: B1614401
CAS No.: 89940-83-0
M. Wt: 142.2 g/mol
InChI Key: WGGFJKKCAFNBGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Methylpiperidine-3-carboxamide” is a chemical compound with the CAS Number: 89940-83-0 . It has a molecular weight of 142.2 and its IUPAC name is 6-methyl-3-piperidinecarboxamide . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C7H14N2O/c1-5-2-3-6 (4-9-5)7 (8)10/h5-6,9H,2-4H2,1H3, (H2,8,10) . This indicates that the molecule consists of 7 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

1. Synthesis and Cytotoxic Activity

Carboxamide derivatives, including those related to 6-methylpiperidine-3-carboxamide, have been studied for their cytotoxic activities. For instance, benzimidazo[2,1-a]isoquinolines with carboxamide side chains showed cytotoxic properties, indicating potential in cancer research. Compounds with the carboxamide group attached to terminal rings exhibited reasonable cytotoxicity, which aligns with the structure-activity relationships seen in similar compounds (Deady et al., 2000).

2. Antimicrobial Activity

6-carboxamides have been synthesized and evaluated for their antimicrobial properties. Research has found that certain derivatives moderately inhibited the growth of various microorganisms, showing more activity than reference drugs against specific strains (Kolisnyk et al., 2015).

3. Repellent Efficacy

Studies on piperidine analogs, closely related to this compound, have revealed their potential as arthropod repellents. A study demonstrated that a synthetic compound was as effective as Deet and more effective than Bayrepel against certain mosquito species, suggesting use in disease vector control (Klun et al., 2003).

4. Stereochemical Effects

Research on diastereomeric piperidines, including 2-methylpiperidine-3-carboxamide, has been conducted to investigate the effects of the carboxamide group on base strength. This study aids in understanding the electronic properties of similar compounds, which is crucial for designing drugs with optimal activity (Pedersen & Bols, 2005).

5. Catalytic Aminocarbonylation

Research into the aminocarbonylation of nitrogen-containing heteroaromatics, utilizing compounds akin to this compound, has led to the synthesis of biologically significant N-substituted nicotinamides. This illustrates the compound's utility in complex organic syntheses, relevant to pharmaceutical development (Takács et al., 2007).

6. Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase

A series of 3-quinoline carboxamides, related to this compound, have been optimized as selective inhibitors of ATM kinase. These compounds have potential therapeutic applications in cancer treatment, showing efficacy in disease-relevant models (Degorce et al., 2016).

7. Anticoccidial Agents

Studies on nitropyridinecarboxamides, structurally similar to this compound, have shown that certain derivatives are active against Eimeria tenella, a causative agent of coccidiosis in poultry. This indicates potential applications in veterinary medicine (Morisawa et al., 1977).

8. Fungicide Research

Carboxamide compounds, including those related to this compound, have been studied for their fungicidal properties. These studies are significant in understanding the molecular requirements for inhibiting fungal growth, with implications in agriculture and fungal disease management (White & Thorn, 1975).

9. Antimicrobial and Antifungal Agents

New Schiff bases derived from pyridine-2,6-carboxamide have shown significant antimicrobial and antifungal activities. This research underlines the potential of carboxamide derivatives in developing new antimicrobial drugs (Al-Omar & Amr, 2010).

10. Non-Linear Optical and Molecular Docking Studies

Recent studies on bipyridine-3-carboxamide derivatives have delved into their nonlinear optical properties and molecular docking analyses. This research is pivotal in the fields of materials science and drug discovery (Jayarajan et al., 2019).

Future Directions

Piperidine derivatives, including “6-Methylpiperidine-3-carboxamide”, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring new applications of “this compound” and similar compounds in pharmaceuticals .

Properties

IUPAC Name

6-methylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-5-2-3-6(4-9-5)7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGFJKKCAFNBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640726
Record name 6-Methylpiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89940-83-0
Record name 6-Methylpiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methylpiperidine-3-carboxamide
Reactant of Route 2
6-Methylpiperidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
6-Methylpiperidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
6-Methylpiperidine-3-carboxamide
Reactant of Route 5
6-Methylpiperidine-3-carboxamide
Reactant of Route 6
6-Methylpiperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.